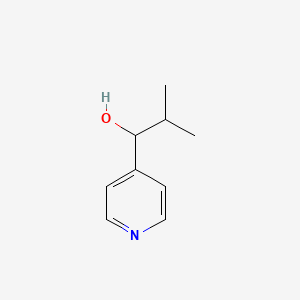

2-Methyl-1-(pyridin-4-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl-1-(pyridin-4-yl)propan-1-ol” is a chemical compound with the CAS Number: 172219-15-7 . It has a molecular weight of 151.21 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13NO/c1-7(2)9(11)8-3-5-10-6-4-8/h3-7,9,11H,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

“this compound” is a liquid . Its molecular weight is 151.21 .Scientific Research Applications

Synthesis of Nonanuclear Ni(II) Clusters

The synthesis and characterization of a nonanuclear Ni(II) cluster from a pyridyl-alcohol ligand is explored by Massard, Rogez, and Braunstein (2014). This unique coordination cluster, described as comprising two cubane moieties connected by nickel atoms and various bridging acetates, exhibits intriguing magnetic and catalytic properties, particularly in ethylene oligomerization (Massard, Rogez, & Braunstein, 2014).

Molecular Aggregation Studies

In a study by Tukhvatullin et al. (2010), the aggregation of molecules in liquid pyridine and its solutions is analyzed. The research focuses on the vibrational band shifts in hydrogen-bonded aggregates in pyridine–propan-2-ol solutions, providing insights into the structural dynamics of such aggregates. This study is significant for understanding the intermolecular interactions in mixed solvents (Tukhvatullin, Hudayberdiev, Jumabaev, Hushvaktov, & Absanov, 2010).

Catalytic Behavior of Palladium(II) Complexes

Zulu et al. (2020) investigated Palladium(II) complexes of (pyridyl)imine ligands as catalysts for methoxycarbonylation of olefins. This study is pivotal in understanding the influence of complex structure and olefin chain length on catalytic behavior, highlighting the potential of these complexes in industrial applications (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Synthesis of α_1 Receptor Antagonists

Hon (2013) focused on the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives with α1 receptor antagonistic activity. This research contributes to the development of new therapeutic agents targeting the α1 receptor, which is important in various physiological processes (Hon, 2013).

Structural Studies of Metal Complexes

Gennari et al. (2007) presented the synthesis of a chiral N,N',O-donor heteroscorpionate ligand and its Ni2+, Cu2+, Zn2+ complexes. This research, involving X-ray crystallography and NMR/UV-vis titrations, adds valuable insights into the structural and solution dynamics of such metal complexes (Gennari, Tegoni, Lanfranchi, Pellinghelli, & Marchiò, 2007).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been found to exert various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-1-(pyridin-4-yl)propan-1-ol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

2-methyl-1-pyridin-4-ylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)9(11)8-3-5-10-6-4-8/h3-7,9,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEBFPACCUFVIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=NC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2982981.png)

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2982985.png)

![(E)-4-(Dimethylamino)-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-enamide](/img/structure/B2982988.png)

![7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2982989.png)

![N-(5-chloro-2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2982994.png)

![2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982997.png)

![N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2982999.png)

![N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2983001.png)